molecular formula C15H13Cl2N5 B2400415 N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine CAS No. 338416-49-2

N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine

Cat. No.: B2400415
CAS No.: 338416-49-2
M. Wt: 334.2
InChI Key: OHEWRELKFPIDGW-UHFFFAOYSA-N
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Description

N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine is a chemical compound that features a tetrazole ring substituted with two chlorophenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine typically involves the reaction of 2-chlorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to cyclization under acidic conditions to yield the tetrazole ring . The reaction conditions often include the use of solvents such as toluene and catalysts like tetrabutylammonium iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest interactions with proteins involved in cell signaling and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5/c16-13-7-3-1-5-11(13)9-22(15-18-20-21-19-15)10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEWRELKFPIDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)C3=NNN=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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